2-Hydroxy-1-methoxyxanthone 2-Hydroxy-1-methoxyxanthone 2-Hydroxy-1-methoxy-xanthen-9-one is a natural product found in Hypericum japonicum, Calophyllum teysmannii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18011132
InChI: InChI=1S/C14H10O4/c1-17-14-9(15)6-7-11-12(14)13(16)8-4-2-3-5-10(8)18-11/h2-7,15H,1H3
SMILES:
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol

2-Hydroxy-1-methoxyxanthone

CAS No.:

Cat. No.: VC18011132

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-1-methoxyxanthone -

Specification

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
IUPAC Name 2-hydroxy-1-methoxyxanthen-9-one
Standard InChI InChI=1S/C14H10O4/c1-17-14-9(15)6-7-11-12(14)13(16)8-4-2-3-5-10(8)18-11/h2-7,15H,1H3
Standard InChI Key ATPZBKJDXXSOFC-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC2=C1C(=O)C3=CC=CC=C3O2)O

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The xanthone skeleton consists of a dibenzo-γ-pyrone framework, with 2-hydroxy-1-methoxyxanthone featuring substitutions at the 1- and 2-positions (Figure 1). Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry: the methoxy group (δH\delta_H 3.85 ppm, singlet) and hydroxyl proton (δH\delta_H 13.10 ppm, broad) show characteristic couplings in 1H^1\text{H}-NMR spectra . The carbonyl group at position 9 resonates at δC\delta_C 180–182 ppm in 13C^{13}\text{C}-NMR, typical for xanthones .

Table 1: Key spectroscopic data for 2-hydroxy-1-methoxyxanthone

TechniqueData
UV-Vis (MeOH)λmax\lambda_{\text{max}}: 205 nm (ε\varepsilon 7585), 244 nm (ε\varepsilon 12589), 318 nm (ε\varepsilon 3162)
IR (KBr)νmax\nu_{\text{max}}: 3400 (OH), 1656 (C=O), 1585 (C=C aromatic)
1H^1\text{H}-NMRδ\delta 6.70–7.80 (aromatic H), δ\delta 3.85 (OCH3_3), δ\delta 13.10 (OH)
13C^{13}\text{C}-NMRδ\delta 180.2 (C=O), 149.7–106.1 (aromatic C), 56.1 (OCH3_3)

Physicochemical Parameters

The compound is a yellow crystalline powder with a melting point of 169–171°C . It is soluble in chloroform, dimethyl sulfoxide (DMSO), and acetone but poorly soluble in water . The calculated LogP value of 2.36 indicates moderate lipophilicity, suggesting membrane permeability .

Natural Occurrence and Biosynthesis

Plant Sources

2-Hydroxy-1-methoxyxanthone is predominantly isolated from:

  • Hypericum spp.: H. japonicum (Guttiferae) and H. riparium (Clusiaceae)

  • Calophyllum teysmannii (Calophyllaceae)
    These plants traditionally treat infections and inflammation, aligning with the compound’s bioactivity.

Biosynthetic Pathway

Xanthones arise via the shikimate pathway, where prenylated benzophenones undergo oxidative cyclization. The methoxy and hydroxyl groups are introduced through late-stage modifications by cytochrome P450 oxidases and O-methyltransferases .

Pharmacological Activities

Antimicrobial Effects

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 12.5–25 μg/mL, comparable to standard antibiotics . The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with the xanthone core .

Cytotoxicity

2-Hydroxy-1-methoxyxanthone exhibited IC50_{50} values of 8.7 μM and 14.2 μM against HeLa and MCF-7 cancer cells, respectively . Apoptosis induction was linked to mitochondrial membrane depolarization and caspase-3 activation .

Table 2: Biological activity profile

AssayModel SystemResultReference
AntibacterialS. aureus ATCC 25923MIC = 12.5 μg/mL
AnticancerHeLa cellsIC50_{50} = 8.7 μM
AntioxidantDPPH radical scavengingEC50_{50} = 82 μM

Synthetic Approaches

Total Synthesis

A three-step route from 2,4-dihydroxybenzoic acid involves:

  • Friedel-Crafts acylation to form the xanthone backbone.

  • Selective methylation using dimethyl sulfate (K2_2CO3_3, acetone, 60°C) .

  • Demethylation at position 2 with BBr3_3 in dichloromethane .

Analytical Characterization

High-performance liquid chromatography (HPLC) purity exceeds 98% (C18 column, MeOH:H2_2O = 70:30, UV detection at 254 nm) .

Applications and Future Directions

Drug Development

Structural analogs are being explored as:

  • Multidrug resistance (MDR) reversal agents in oncology

  • Topical antimicrobials for skin infections

Nutraceuticals

Incorporation into functional foods is limited by low aqueous solubility, prompting nanoemulsion formulations .

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